[3-(Allyloxy)benzyl]methylamine hydrochloride
Overview
Description
[3-(Allyloxy)benzyl]methylamine hydrochloride: is a chemical compound with the molecular formula C11H15NO·HCl . It is commonly used in various chemical and biological research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Allyloxy)benzyl]methylamine hydrochloride typically involves the reaction of 3-(allyloxy)benzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction is carefully monitored to maintain optimal temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Allyloxy)benzyl]methylamine hydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the allyloxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of biochemical assays and probes .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on cellular processes and signaling pathways .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of [3-(Allyloxy)benzyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- [3-(Methoxy)benzyl]methylamine hydrochloride
- [3-(Ethoxy)benzyl]methylamine hydrochloride
- [3-(Propoxy)benzyl]methylamine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the substituent group attached to the benzyl ring (allyloxy, methoxy, ethoxy, propoxy).
- Reactivity: The presence of different substituents can influence the reactivity and chemical behavior of the compounds.
- Applications: While all these compounds may be used in similar research contexts, their specific applications and effectiveness can vary based on their structural properties .
Properties
IUPAC Name |
N-methyl-1-(3-prop-2-enoxyphenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-3-7-13-11-6-4-5-10(8-11)9-12-2;/h3-6,8,12H,1,7,9H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEBCGNJBNPDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OCC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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